molecular formula C15H22O B12319735 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one

1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one

Cat. No.: B12319735
M. Wt: 218.33 g/mol
InChI Key: OHIBAYUTHVYXER-UHFFFAOYSA-N
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Description

1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a naphthalene derivative, followed by methylation and hydrogenation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon for hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), Chlorine (Cl₂)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
  • 1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-

Uniqueness

1,1,7,7a-Tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one is unique due to its specific arrangement of methyl groups and the presence of a cyclopropane ring fused to a naphthalene system. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one

InChI

InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3

InChI Key

OHIBAYUTHVYXER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C

Origin of Product

United States

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